Neurotensin, trp(11)-

Übersicht

Beschreibung

Neurotensin, trp(11)- is a synthetic analogue of the naturally occurring neuropeptide neurotensin. Neurotensin is a 13-amino acid peptide that plays a significant role in the central nervous system and the gastrointestinal tract. It is involved in various physiological processes, including modulation of dopamine signaling, regulation of luteinizing hormone and prolactin release, and has analgesic properties . The modification at the 11th position, where tyrosine is replaced by tryptophan, enhances its stability and selectivity towards specific receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Neurotensin, trp(11)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Neurotensin, trp(11)- follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is scaled up using preparative HPLC systems .

Analyse Chemischer Reaktionen

Degradation and Proteolytic Stability

The D-Trp substitution significantly reduces enzymatic degradation compared to native neurotensin:

Primary cleavage sites in synaptic membranes:

Neurotensin Receptor Affinity

[D-Trp¹¹]-Neurotensin exhibits divergent binding to NTS1 and NTS2 receptors:

| Receptor | K₁ (nM) | Selectivity vs. Native NT | Source |

|---|---|---|---|

| NTS1 | 8.5 | 200,000-fold reduction | |

| NTS2 | 8.5 | No change |

The D-Trp¹¹ substitution disrupts NTS1 binding due to steric clashes with Arg²¹² in NTS1’s extracellular loop 2 (ECL2) .

Biological Activity

-

Antagonistic Effects : Inhibits neurotensin-induced histaminemia (IC₅₀ = 0.2 nmol/kg) and hypotension in rats .

-

Metabolic Stability : Plasma half-life extends to >20 hrs when combined with reduced amine bonds (e.g., Lys⁶-Lys⁷ CH₂NH) .

Comparative Analysis with Structural Analogs

Key differences in chemical behavior relative to other neurotensin derivatives:

| Analog | Modification | Proteolytic Stability (T₁/₂) | NTS1 Affinity (K₁, nM) |

|---|---|---|---|

| [D-Trp¹¹]-NT | D-Trp¹¹ | 22 hrs | 8.5 |

| [Lys¹¹]-NT | Lys¹¹ | 3 min | >1,000 |

| [Dmt¹¹-Tle¹²]-NT | Dmt¹¹, Tle¹² | 5 hrs | 12.3 |

| [Sip¹⁰-TMSAla¹³]-NT | Sip¹⁰, TMSAla¹³ | 4 min | 6.7 |

Functional Implications of Chemical Modifications

-

D-Amino Acid Substitution : Confers resistance to endopeptidases by altering peptide backbone conformation .

-

Reduced Amine Bonds : Lys-CH₂NH-Lys linkages enhance stability without compromising NTS2 binding .

-

TMSAla Incorporation : Trimethylsilyl-alanine at position 13 synergizes with D-Trp¹¹ to improve plasma stability (T₁/₂ >20 hrs) .

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship of neurotensin analogs has been extensively investigated to enhance their stability and efficacy. The substitution of Tyr(11) with Trp in neurotensin has shown promising results in maintaining biological activity while potentially increasing resistance to proteolytic degradation.

- Binding Affinity : Studies have demonstrated that [Trp(11)]-neurotensin exhibits comparable binding affinity to the neurotensin receptors (NTRs) in rat models, indicating its potential for therapeutic use in conditions where NT's natural form is rapidly degraded .

- Biological Activity : In biological assays, [Trp(11)]-neurotensin demonstrated similar potency to native neurotensin in rat ileal smooth muscle preparations, although it was less effective in guinea pig models. This indicates species-specific receptor interactions that may influence therapeutic applications .

Neuroprotective Effects

Neurotensin and its analogs have been investigated for their neuroprotective properties, particularly in the context of brain injuries and ischemic conditions.

- Therapeutic Hypothermia : Neurotensin analogs, including those modified at position 11, have been linked to inducing mild hypothermia, which can be protective following ischemic events such as strokes or traumatic brain injuries. The mechanism involves activation of NTS1 receptors that mediate these effects through enhanced stability against proteolytic cleavage .

- Clinical Relevance : The development of stable NTS1 agonists based on neurotensin analogs has shown promise in preclinical models for conditions like cardiac arrest and traumatic brain injury, suggesting a viable path for clinical application .

Mechanistic Insights

The binding and activation of neurotensin receptors by [Trp(11)]-neurotensin have been elucidated through various studies.

- Receptor Interaction : The interaction with NTRs involves complex signaling pathways that affect intracellular calcium levels and cAMP production. The substitution at position 11 does not significantly alter these pathways but may enhance certain receptor interactions due to the structural properties of tryptophan .

- Electrochemical Properties : Research utilizing surface-enhanced Raman scattering (SERS) has shown how modifications like [Trp(11)] influence the adsorption characteristics of neurotensin on electrode surfaces, which can be crucial for biosensor applications .

Potential Therapeutic Applications

The unique properties of [Trp(11)]-neurotensin open avenues for various therapeutic applications:

- Pain Management : Given its role in modulating pain pathways, [Trp(11)]-neurotensin could be explored as a treatment option for chronic pain conditions.

- Neurological Disorders : Its neuroprotective effects make it a candidate for therapies addressing neurodegenerative diseases or acute neurological injuries.

Data Table: Comparative Analysis of Neurotensin Analogues

| Compound | Binding Affinity (IC50) | Biological Activity | Stability (Half-life) | Therapeutic Potential |

|---|---|---|---|---|

| Neurotensin | 1–2 nM | High | <2 min | Stroke, Pain Management |

| [Trp(11)]-Neurotensin | Comparable to NT | High (rat model) | Improved | Neuroprotection |

| [D-Trp(11)]-Neurotensin | 25 nM | Moderate | Similar to NT | Potentially reduced efficacy |

Wirkmechanismus

Neurotensin, trp(11)- exerts its effects by binding to neurotensin receptors, primarily Neurotensin receptor 1 (NTSR1) and Neurotensin receptor 2 (NTSR2). Upon binding, it activates G protein-coupled receptor signaling pathways, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These secondary messengers trigger various intracellular responses, including calcium release and activation of protein kinase C (PKC). This cascade of events modulates neurotransmitter release and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Neurotensin: The natural peptide with tyrosine at the 11th position.

[D-Trp11]-Neurotensin: Another synthetic analogue with D-tryptophan at the 11th position.

Comparison:

Stability: Neurotensin, trp(11)- is more stable than the natural neurotensin due to the substitution of tyrosine with tryptophan.

Receptor Selectivity: The modification enhances selectivity towards NTSR2, reducing side effects like hypotension and hypothermia.

Therapeutic Potential: Neurotensin, trp(11)- shows improved analgesic properties and reduced adverse effects compared to natural neurotensin.

Biologische Aktivität

Neurotensin (NT) is a neuropeptide consisting of 13 amino acids, which plays significant roles in various physiological processes, including modulation of pain, regulation of body temperature, and influence on dopamine release. The specific analog Neurotensin, Trp(11)- is a modified form of NT where tryptophan replaces the eleventh amino acid. This modification can alter the peptide's biological activity and receptor interactions.

Structure and Receptor Interaction

Neurotensin exerts its effects primarily through binding to neurotensin receptors (NTRs), which are G-protein-coupled receptors located in the central nervous system and peripheral tissues. The structural modification at position 11 (Trp substitution) affects the binding affinity and functional response of NT at these receptors. Studies have shown that Trp(11) substitution can enhance receptor activation, leading to increased intracellular signaling pathways such as phospholipase C activation and calcium mobilization, crucial for neurotransmission and neuroendocrine functions .

Biological Activities

The biological activities associated with Neurotensin, Trp(11)- include:

- Analgesic Effects : NT has been shown to induce analgesia in various animal models. The Trp(11)- modification may enhance this effect by improving receptor binding affinity.

- Hypothermia Induction : Central administration of NT leads to a decrease in body temperature, a response that may be potentiated by the Trp(11)- variant.

- Dopamine Regulation : NT influences dopamine turnover and release in the striatum. The Trp(11)- substitution may enhance this regulatory effect due to altered receptor dynamics .

Case Studies and Experimental Data

- Receptor Binding Studies :

-

In Vivo Effects :

- In rodent models, administration of Neurotensin, Trp(11)- resulted in pronounced hypothermic responses compared to unmodified NT. This suggests enhanced efficacy in thermoregulatory pathways.

- Behavioral assays indicated that the analgesic properties were more potent with the Trp(11)- variant, supporting its potential therapeutic use in pain management .

- Pharmacokinetics :

Comparative Table of Biological Activities

| Activity | Neurotensin (NT) | Neurotensin, Trp(11)- |

|---|---|---|

| Analgesic Effect | Moderate | Enhanced |

| Hypothermia Induction | Yes | More Potent |

| Dopamine Release | Yes | Increased |

| Receptor Binding Affinity | Standard | Higher |

Eigenschaften

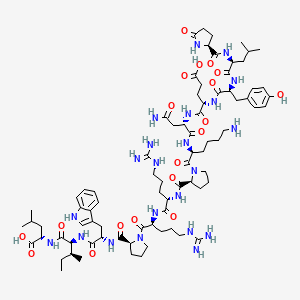

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H122N22O19/c1-7-44(6)65(75(117)99-59(78(120)121)37-43(4)5)100-72(114)57(39-46-41-89-49-17-9-8-16-48(46)49)98-74(116)61-22-15-35-102(61)77(119)54(20-13-33-88-80(85)86)93-66(108)50(19-12-32-87-79(83)84)92-73(115)60-21-14-34-101(60)76(118)53(18-10-11-31-81)94-71(113)58(40-62(82)104)97-68(110)52(28-30-64(106)107)91-70(112)56(38-45-23-25-47(103)26-24-45)96-69(111)55(36-42(2)3)95-67(109)51-27-29-63(105)90-51/h8-9,16-17,23-26,41-44,50-61,65,89,103H,7,10-15,18-22,27-40,81H2,1-6H3,(H2,82,104)(H,90,105)(H,91,112)(H,92,115)(H,93,108)(H,94,113)(H,95,109)(H,96,111)(H,97,110)(H,98,116)(H,99,117)(H,100,114)(H,106,107)(H,120,121)(H4,83,84,87)(H4,85,86,88)/t44-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUBQRRWQWIRQR-HDZFXEKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(C)C)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H122N22O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226566 | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1696.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75644-95-0 | |

| Record name | Neurotensin, trp(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin, trp(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.